3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Descripción
This compound features a piperidine ring substituted at the 3-position with a 2-chloro-6-methyl-pyrimidin-4-ylamino group and a tert-butyl ester at the 1-position. Its molecular framework is designed to balance lipophilicity (via the tert-butyl group) and electronic effects (via the chloro and methyl substituents on the pyrimidine ring). Such structural attributes make it a candidate for medicinal chemistry applications, particularly as an intermediate in kinase inhibitor synthesis .
Propiedades
IUPAC Name |
tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-8-12(19-13(16)17-10)18-11-6-5-7-20(9-11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTHYWPJIROTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261232-98-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23ClN4O2
- Molar Mass : 326.82 g/mol
- CAS Number : 1261232-98-7
Antiviral Activity
Research has indicated that compounds containing the pyrimidine moiety exhibit significant antiviral properties. For instance, derivatives similar to 3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine have been shown to possess antiviral activity against various viruses, including:
- Tobacco mosaic virus (TMV)
- Herpes Simplex Virus type 1 (HSV-1)
In a comparative study, certain derivatives demonstrated higher antiviral efficacy than traditional agents, suggesting that modifications to the pyrimidine structure can enhance biological activity .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activities. Studies on related compounds have shown effectiveness against bacterial strains, indicating a promising avenue for further research into its use as an antibiotic agent. The introduction of a tert-butyl ester group has been noted to enhance the lipophilicity and bioavailability of such compounds, potentially increasing their therapeutic effectiveness against resistant bacterial strains .
The biological mechanisms through which 3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine exerts its effects are still being elucidated. Preliminary findings suggest:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes by inhibiting key enzymes or proteins essential for viral lifecycle completion.
- Modulation of Immune Response : Some derivatives have shown the ability to modulate immune responses, potentially enhancing host defense mechanisms against infections.
Study 1: Antiviral Efficacy
A study published in 2021 evaluated several β-amino acid-containing heterocycles for their antiviral properties. Among these, compounds similar to the target compound exhibited notable antiviral activities against TMV with protective effects exceeding those of commercial antiviral agents .
| Compound | Activity | Concentration | Protective Effect |
|---|---|---|---|
| Compound A | TMV Inhibition | 500 μg/mL | 69.1% |
| Compound B | TMV Inhibition | 500 μg/mL | 67.1% |
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial effects of pyrimidine derivatives. The study highlighted that modifications at the piperidine nitrogen significantly influenced antibacterial potency against Gram-positive and Gram-negative bacteria. The introduction of halogen substituents was particularly effective in enhancing activity .
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative X | Staphylococcus aureus | 32 µg/mL |
| Derivative Y | Escherichia coli | 16 µg/mL |
Aplicaciones Científicas De Investigación
The structure of the compound features a piperidine ring linked to a pyrimidine moiety, which is known for its biological activity. The presence of the chloro and methyl groups contributes to its pharmacological properties.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine and piperidine have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have been explored as inhibitors of tyrosine kinases, which play a crucial role in cancer signaling pathways.
Case Study: Tyrosine Kinase Inhibition
A study demonstrated that pyrimidine derivatives exhibit significant inhibitory activity against Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The activity of similar compounds suggests that 3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester may also possess similar properties, warranting further investigation into its anticancer potential .
Antimicrobial Properties
Research has also indicated that compounds containing piperidine and pyrimidine structures can exhibit antimicrobial activity. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Case Study: Antimicrobial Screening
In a screening study, several piperidine derivatives were tested against various bacterial strains, showing promising results against Gram-positive bacteria. The structural similarities suggest that the compound may also be effective against certain pathogens .
Neurological Applications
Given the structural features of 3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester , there is potential for applications in neurology. Compounds with piperidine rings are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
A related study examined the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The findings suggest that modifications to the piperidine structure can enhance neuroprotective properties, indicating potential therapeutic uses for this compound .
Synthesis and Derivatives
The synthesis of 3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can be achieved through various methods involving coupling reactions between piperidine derivatives and pyrimidine precursors. Understanding the synthetic pathways can lead to the development of more potent analogs.
Synthetic Pathway Overview
- Starting Materials : Piperidine and chlorinated pyrimidine derivatives.
- Reagents : Coupling agents such as EDC or HBTU.
- Conditions : Typically carried out under mild conditions to ensure high yields and purity.
Comparación Con Compuestos Similares
Structural Variations and Key Differences
The following table summarizes structural distinctions between the target compound and its analogues:
Impact of Structural Differences
- Substituent Position : The target compound’s 3-position substitution on piperidine contrasts with 2- or 4-position isomers. For example, the 2-substituted piperidine analogue (CAS:1261232-50-1) may adopt distinct spatial orientations, altering interactions with biological targets .
- Pyrimidine Substituents : The 2-chloro-6-methyl group in the target compound provides moderate electron-withdrawing effects, whereas 6-chloro-2-methylsulfanyl (CAS:1261234-84-7) introduces a stronger electron-withdrawing (Cl) and bulky (SMe) group, which could influence metabolic stability .
Commercial Availability and Discontinuations
- Alternative suppliers (e.g., ECHEMI) provide structurally distinct variants, such as the pyrrolidine-based compound (CAS:1261233-28-6), which remains available .
Métodos De Preparación
Formation of the Pyrimidin-4-ylamino-Piperidine Core
The pyrimidine-amine intermediate, 2-chloro-6-methyl-pyrimidin-4-amine, is synthesized through cyclization of thiourea derivatives with β-keto esters. Subsequent nucleophilic substitution with piperidine is achieved under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.
Example Protocol :
-
Synthesis of 2-chloro-6-methyl-pyrimidin-4-amine :
-
React thiourea with ethyl acetoacetate in acidic conditions.
-
Chlorinate the intermediate using POCl₃.
-
-
Coupling with Piperidine :
-
Heat 2-chloro-6-methyl-pyrimidin-4-amine with piperidine in DMF at 90°C for 12 hours.
-
Introduction of the Tert-Butyl Ester Group
The tert-butyl ester is introduced via a two-step process:
-
Protection of Piperidine Nitrogen :
-
React piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C.
-
-
Metal-Free Esterification :
Optimization of Reaction Parameters
Catalytic Systems and Solvents
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Catalyst | None (metal-free) | 85% yield | |
| Solvent | DMF | 78% conversion | |
| Temperature | 90°C | Maximizes rate |
The absence of metal catalysts reduces purification challenges, while DMF enhances solubility of aromatic intermediates.
Comparative Analysis of Synthetic Methods
Method A: Coupling Followed by Esterification
-
Advantages : High regioselectivity for pyrimidine substitution.
-
Disadvantages : Requires multiple purification steps.
Method B: One-Pot Metal-Free Synthesis
-
Disadvantages : Lower yield (70–75%) compared to Method A.
Challenges and Mitigation Strategies
Stability of Intermediates
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, such as palladium-catalyzed cross-couplings or nucleophilic substitutions. For example, tert-butyl-protected piperidine intermediates are often synthesized using palladium diacetate and tert-butyl XPhos as ligands under inert atmospheres (40–100°C), followed by deprotection with hydrochloric acid . Purification may involve column chromatography, recrystallization, or acid/base extraction. Ensure inert conditions for moisture-sensitive steps, and confirm purity via HPLC or NMR .
Q. What physicochemical properties are critical for handling and experimental design?
Key properties include:
- Solubility : Low aqueous solubility (e.g., ~3.5E-5 g/L in water at 25°C), requiring polar aprotic solvents like DMF or DMSO for dissolution .
- Stability : Stable under recommended storage (dry, 2–8°C), but incompatible with strong oxidizing agents .
- Melting Point : Reported values for similar tert-butyl esters range from 150°C, though experimental validation is advised .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : For structural confirmation (e.g., tert-butyl group at δ ~1.4 ppm in H NMR) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., via ESI-MS) .
- HPLC : To assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .
Advanced Research Questions
Q. How does the compound behave under reactive or non-ideal conditions?
- Thermal Stability : Decomposition may occur above 150°C, releasing tert-butoxycarbonyl fragments. Monitor via TGA or DSC .
- Oxidative Sensitivity : Reacts with strong oxidizers (e.g., peroxides), forming chloro-pyrimidine byproducts. Use antioxidants like BHT in storage .
- pH-Dependent Reactivity : The pyrimidine ring may undergo hydrolysis under acidic/basic conditions. Validate stability in buffers via LC-MS .
Q. How to resolve contradictions in reported toxicity or reactivity data?
Many safety data sheets (SDS) lack comprehensive toxicological profiles. Mitigate risks by:
- In Silico Modeling : Use tools like ADMET Predictor™ to estimate LD or mutagenicity .
- Empirical Testing : Conduct Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) for hazard identification .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst Screening : Test Pd(OAc) vs. Pd(dba) with ligands like XPhos to enhance coupling efficiency .
- Temperature Gradients : Optimize steps between 40–100°C to balance reaction rate and side-product formation .
- Workup Efficiency : Use aqueous/organic biphasic systems to isolate intermediates (e.g., tert-butyl esters) with minimal loss .
Q. How to investigate the compound's interaction with biological targets?
- Molecular Docking : Model binding affinity to kinases or GPCRs using PyMOL or AutoDock .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized protein targets .
- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated metabolites .
Q. What are best practices for long-term storage and handling?
- Storage : Keep in amber vials under nitrogen at -20°C to prevent hydrolysis .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize with 10% KOH in ethanol before incineration to minimize environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
